molecular formula C10H16O2 B14451750 1-Methoxynon-1-EN-3-YN-5-OL CAS No. 74177-09-6

1-Methoxynon-1-EN-3-YN-5-OL

Cat. No.: B14451750
CAS No.: 74177-09-6
M. Wt: 168.23 g/mol
InChI Key: FKHXKYFOIKDQNW-UHFFFAOYSA-N
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Description

1-Methoxynon-1-EN-3-YN-5-OL is an organic compound with the molecular formula C10H16O2 It is characterized by the presence of a methoxy group, an enyne structure, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxynon-1-EN-3-YN-5-OL can be synthesized through several synthetic routes. One common method involves the reaction of 1-nonyne with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methoxy derivative. The reaction conditions typically include:

  • Temperature: 60-80°C
  • Reaction time: 4-6 hours
  • Catalyst: Sulfuric acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxynon-1-EN-3-YN-5-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The enyne structure can be reduced to form alkanes or alkenes.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

  • Oxidation: Formation of 1-methoxynon-1-EN-3-YN-5-one.
  • Reduction: Formation of 1-methoxynonane.
  • Substitution: Formation of 1-chloronon-1-EN-3-YN-5-OL.

Scientific Research Applications

1-Methoxynon-1-EN-3-YN-5-OL has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methoxynon-1-EN-3-YN-5-OL involves its interaction with various molecular targets. The enyne structure allows it to participate in cycloaddition reactions, forming cyclic compounds. The methoxy and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function. The compound’s unique structure enables it to interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

  • 1-Methoxynon-1-EN-3-YN-5-one
  • 1-Methoxynonane
  • 1-Chloronon-1-EN-3-YN-5-OL

Comparison: 1-Methoxynon-1-EN-3-YN-5-OL is unique due to its combination of a methoxy group, an enyne structure, and a hydroxyl group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For example, 1-Methoxynon-1-EN-3-YN-5-one lacks the hydroxyl group, which affects its hydrogen bonding capability and reactivity in certain chemical reactions.

Properties

CAS No.

74177-09-6

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1-methoxynon-1-en-3-yn-5-ol

InChI

InChI=1S/C10H16O2/c1-3-4-7-10(11)8-5-6-9-12-2/h6,9-11H,3-4,7H2,1-2H3

InChI Key

FKHXKYFOIKDQNW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C#CC=COC)O

Origin of Product

United States

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